molecular formula C6H9BF3KO B2426441 Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide CAS No. 2374786-94-2

Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide

Cat. No.: B2426441
CAS No.: 2374786-94-2
M. Wt: 204.04
InChI Key: ZVKMYIYGHHZUBQ-UHFFFAOYSA-N
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Description

Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is a chemical compound with the molecular formula C6H9BF3KO. It is known for its unique structure, which includes a trifluoroborate group attached to a 3-oxabicyclo[4.1.0]heptane ring. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide typically involves the reaction of a suitable boronic acid derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid derivative. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: It can be reduced to form borane derivatives.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in polar solvents such as methanol or acetonitrile, and may require the use of catalysts to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions produce borane derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroborate group.

Scientific Research Applications

Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is used in a variety of scientific research applications, including:

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroborate group can participate in various bonding interactions, making the compound versatile in its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)borate
  • Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)borohydride
  • Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)borane

Uniqueness

Potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is unique due to its trifluoroborate group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This makes it particularly useful in applications requiring robust and versatile reagents.

Properties

IUPAC Name

potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKMYIYGHHZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CCOCC1C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2374786-94-2
Record name potassium trifluoro({3-oxabicyclo[4.1.0]heptan-6-yl})boranuide
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